molecular formula C15H22N2O3S2 B5722672 N-cyclopentyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide

N-cyclopentyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide

Cat. No. B5722672
M. Wt: 342.5 g/mol
InChI Key: IKDYROFEFIJUDX-UHFFFAOYSA-N
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Description

Piperidine derivatives are a class of organic compounds that have been extensively studied due to their wide range of applications in medicinal chemistry and materials science. These compounds are characterized by their piperidine core, a six-membered ring containing one nitrogen atom, which can be modified in various ways to impart different chemical and physical properties.

Synthesis Analysis

The synthesis of piperidine derivatives often involves multi-step chemical processes, starting from basic piperidine or piperazine structures. For example, the synthesis of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives begins with ethyl piperidine-4-carboxylate, undergoing sulfonation, hydrazide formation, and final sulfonamide linkage formation (Khalid, Rehman, & Abbasi, 2014). These steps highlight the versatility and complexity of synthesizing functionalized piperidine derivatives.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is central to their chemical reactivity and biological activity. Structural analyses, such as X-ray crystallography, provide insights into the conformation and stereochemistry of these molecules. For instance, the conformational analysis of thioperamide, a potent H3-receptor antagonist, revealed low flexibility, which is beneficial for the design of new antagonists using its structure as a template (Plazzi et al., 1997).

properties

IUPAC Name

N-cyclopentyl-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S2/c18-15(16-13-4-1-2-5-13)12-7-9-17(10-8-12)22(19,20)14-6-3-11-21-14/h3,6,11-13H,1-2,4-5,7-10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDYROFEFIJUDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

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